6-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in drug discovery processes . This particular compound features a piperazine ring substituted with a benzenesulfonyl group and a pyrimidine ring substituted with a methyl group and a phenyl group.
Preparation Methods
The synthesis of 6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their functionalization. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reductive amination of appropriate precursors using reagents like sodium cyanoborohydride in methanol.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Functionalization: The final compound is obtained by introducing the benzenesulfonyl group and the methyl and phenyl groups under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
6-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
- 4-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE
- 4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their biological activities and applications.
Properties
Molecular Formula |
C24H29N5O2S |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5O2S/c1-17-5-8-21(9-6-17)27-23-16-24(26-20(4)25-23)28-11-13-29(14-12-28)32(30,31)22-10-7-18(2)19(3)15-22/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27) |
InChI Key |
LMUIYNZQCQNUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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